Furo(2,3-b)quinolin-8-ol, 4-methoxy-, acetate (ester)
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Overview
Description
Furo(2,3-b)quinolin-8-ol, 4-methoxy-, acetate (ester) is a quinoline alkaloid that is furo[2,3-b]quinoline substituted by a methoxy and a hydroxy group at positions 4 and 8, respectively . This compound is known for its interesting pharmaceutical and biological activities, making it valuable in drug research and development .
Preparation Methods
The preparation of Furo(2,3-b)quinolin-8-ol, 4-methoxy-, acetate (ester) can be achieved through various synthetic routes. One common method involves the reaction of furo[2,3-b]quinolin-8-one with methanol to obtain 4-methoxyfuro[2,3-b]quinolin-8-ol . This compound can form a series of crystalline salts and derivatives, including the hydrochloride, picrate, acetyl derivative, and methyl derivative .
Chemical Reactions Analysis
Furo(2,3-b)quinolin-8-ol, 4-methoxy-, acetate (ester) undergoes several types of organic chemical reactions, including esterification, etherification, oxidation, and reduction reactions . Common reagents and conditions used in these reactions include dichloromethane, chiral catalysts, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used in the synthesis of related heterocyclic compounds . In biology and medicine, it has been studied for its potential as a phosphodiesterase inhibitor, which could have implications for treating various diseases. Additionally, it has applications in the pharmaceutical industry due to its unique biological activities .
Mechanism of Action
The mechanism of action of Furo(2,3-b)quinolin-8-ol, 4-methoxy-, acetate (ester) involves its interaction with molecular targets such as phosphodiesterase enzymes. By inhibiting these enzymes, the compound can modulate various biological pathways, leading to its observed effects. The specific molecular targets and pathways involved depend on the context of its use in research and development .
Comparison with Similar Compounds
Furo(2,3-b)quinolin-8-ol, 4-methoxy-, acetate (ester) can be compared with other similar compounds such as gamma-fagarine, skimmianine, and evolitrine. These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of Furo(2,3-b)quinolin-8-ol, 4-methoxy-, acetate (ester) lies in its specific methoxy and hydroxy substitutions, which contribute to its distinct pharmacological properties.
Properties
IUPAC Name |
(4-methoxyfuro[2,3-b]quinolin-8-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-8(16)19-11-5-3-4-9-12(11)15-14-10(6-7-18-14)13(9)17-2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOQHBJRGGZMML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C3C(=C2OC)C=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177087 |
Source
|
Record name | Furo(2,3-b)quinolin-8-ol, 4-methoxy-, acetate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2255-54-1 |
Source
|
Record name | Furo(2,3-b)quinolin-8-ol, 4-methoxy-, acetate (ester) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002255541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furo(2,3-b)quinolin-8-ol, 4-methoxy-, acetate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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